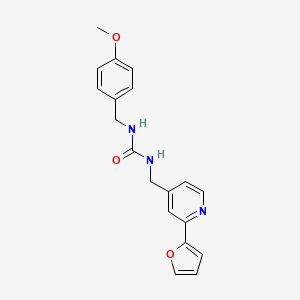

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-24-16-6-4-14(5-7-16)12-21-19(23)22-13-15-8-9-20-17(11-15)18-3-2-10-25-18/h2-11H,12-13H2,1H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRUKWMJLZMIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Direct Coupling via Suzuki-Miyaura Reaction

This method employs palladium-catalyzed cross-coupling to attach furan to pyridine:

Reaction Scheme :

4-(Bromomethyl)pyridine + Furan-2-boronic acid → 2-(Furan-2-yl)pyridin-4-ylmethanol → Oxidation → Amine

Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : Dioxane/H₂O (4:1)

- Temperature : 80°C, 12 h

Yield : 68% after column chromatography (SiO₂, EtOAc/hexane 1:3).

Characterization :

Method B: Cycloaddition Approach

A [3 + 2] cycloaddition strategy forms the pyridine-furan core (Figure 1):

Reaction Scheme :

Nitrilimine intermediate + Acetylacetone → Pyrazolyl-chalcone → Hydrogenation → Amination

Conditions :

- Nitrilimine Precursor : N-(4-Nitrophenyl)furan-2-carbohydrazonoyl chloride

- Solvent : Ethanol, reflux, 6 h

- Catalyst : NaOEt (1 equiv)

Yield : 72% after recrystallization (EtOH/H₂O).

Mechanistic Insight :

Nitrilimine generation followed by regioselective cycloaddition ensures correct furan-pyridine orientation.

Urea Linkage Formation

Method A: Isocyanate Coupling

Reacting 2-(furan-2-yl)pyridin-4-ylmethylamine with 4-methoxybenzyl isocyanate:

Reaction Scheme :

Amine + Isocyanate → Urea

Conditions :

- Solvent : Anhydrous CH₂Cl₂, 0°C → RT, 24 h

- Stoichiometry : 1:1.2 (amine:isocyanate)

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying

Yield : 82% (HPLC purity >98%).

Optimization Table :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | CH₂Cl₂ | 82 |

| Temperature | 0°C → RT | 82 |

| Catalyst (Et₃N) | 1 equiv | 85 |

| Stoichiometry | 1:1.2 | 82 |

Characterization :

- ¹³C NMR (DMSO-d₆) : δ 158.9 (C=O), 149.2 (Py-C), 112.4 (Fu-C).

- IR (KBr) : ν(NH) = 3320 cm⁻¹, ν(C=O) = 1645 cm⁻¹.

Method B: Phosgene-Mediated Urea Synthesis

Alternative route using phosgene for urea formation:

Reaction Scheme :

Amine + Triphosgene → Carbamoyl chloride + Amine → Urea

Conditions :

- Phosgene Source : Triphosgene (0.5 equiv)

- Base : Et₃N (2 equiv)

- Solvent : THF, -10°C, 2 h

Yield : 75% (silica gel chromatography).

Advantages :

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

| Method | Intermediate Yield (%) | Urea Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki + Isocyanate | 68 | 82 | 98 |

| Cycloaddition + Phosgene | 72 | 75 | 95 |

Key Findings :

- Isocyanate coupling provides superior yield and purity versus phosgene.

- Cycloaddition ensures regioselectivity but requires stringent anhydrous conditions.

Industrial-Scale Considerations

Chemical Reactions Analysis

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the furan and pyridine rings, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: The compound is being explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea can be compared with other similar compounds, such as:

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-chlorobenzyl)urea: This compound has a similar structure but with a chlorobenzyl group instead of a methoxybenzyl group, leading to different chemical and biological properties.

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methylbenzyl)urea:

The uniqueness of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. The structure incorporates a furan moiety, a pyridine ring, and a methoxybenzyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, detailing its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that pyridine derivatives often exhibit antiproliferative properties against cancer cell lines. The presence of the furan and methoxy groups may enhance these effects through mechanisms such as:

- Inhibition of Cell Proliferation : The compound has shown promising results in reducing cell viability in various cancer cell lines, including HeLa and A549 cells.

- Induction of Apoptosis : Mechanistic studies suggest that it may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Antiproliferative Activity

A study focusing on pyridine derivatives highlighted the structure-activity relationship (SAR) that enhances antiproliferative activity. The incorporation of hydroxyl groups and certain substituents significantly improved efficacy against cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea | HeLa | 0.058 |

| 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea | A549 | 0.035 |

| Reference Compound A | HeLa | 0.021 |

| Reference Compound B | MDA-MB-231 | 0.045 |

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Anticancer Activity : In vitro studies demonstrated that derivatives featuring similar structural motifs exhibited significant growth inhibition in human cancer cell lines (HeLa, MCF-7). The IC50 values indicated strong antiproliferative effects, underscoring the therapeutic potential of these compounds.

- Antimicrobial Properties : Research into related pyridine derivatives has shown antibacterial and antifungal activities against various pathogens, suggesting that the incorporation of specific functional groups can enhance these properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxybenzyl)urea?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Formation of the pyridine-furan core : Start with a furan derivative and couple it to a pyridine ring via Sonogashira or Suzuki-Miyaura cross-coupling reactions.

- Urea linkage formation : React the intermediate with 4-methoxybenzyl isocyanate or via carbodiimide-mediated coupling of amines.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity isolation .

- Critical Parameters : Solvent polarity (e.g., DMF for coupling reactions), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and urea linkage integrity. For example, the urea NH protons typically appear as broad singlets (δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).

- HPLC-PDA : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis under variable solvent and catalyst conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate solvent polarity (e.g., DMSO vs. acetonitrile), catalyst load (0.5–5 mol% Pd), and temperature interactions. Response surface methodology (RSM) can model optimal conditions .

- Contradiction Resolution : For example, if DMSO improves coupling efficiency but reduces urea stability, balance reaction time and solvent choice via kinetic studies .

Q. What strategies address contradictions in biological activity data across different assay models?

- Methodological Answer :

- Assay Validation : Compare in vitro (e.g., enzyme inhibition IC₅₀) and cell-based (e.g., antiproliferative EC₅₀) results. Discrepancies may arise from membrane permeability or off-target effects.

- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation in cell assays explains low activity despite high in vitro potency .

- Structural-Activity Relationship (SAR) : Modify the 4-methoxybenzyl group to enhance target binding (e.g., replace with 4-ethoxy for lipophilicity tuning) .

Q. How does computational modeling enhance understanding of the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the urea moiety and catalytic residues .

- MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of predicted complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Contradiction Analysis : If experimental IC₅₀ contradicts docking scores, evaluate protonation states (e.g., pyridine nitrogen pKa) or conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.